4-Bromo-5-ethoxypyrrolidin-2-one
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Overview
Description
4-Bromo-5-ethoxypyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and ethoxy groups on the pyrrolidinone ring enhances its reactivity and potential for functionalization.
Preparation Methods
The synthesis of 4-Bromo-5-ethoxypyrrolidin-2-one typically involves the bromination of a pyrrolidinone precursor. One effective method includes the conversion of 1-acetyl-4-phenyl-2-pyrrolidone into 1-acetyl-4-phenyl-3-pyrrolin-2-one by bromination-dehydrobromination with N-bromosuccinimide, catalyzed by azo-bisisobutyronitrile or UV irradiation . This method can be adapted to synthesize this compound by using appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
4-Bromo-5-ethoxypyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-ethoxypyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxypyrrolidin-2-one involves its interaction with specific molecular targets. The bromine and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
4-Bromo-5-ethoxypyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share a similar core structure but differ in their substituents, which influence their reactivity and biological activity. The presence of the bromine and ethoxy groups in this compound makes it unique and potentially more versatile in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of bioactive molecules and complex heterocyclic compounds. Further studies on its mechanism of action and applications will continue to reveal its full potential.
Properties
Molecular Formula |
C6H10BrNO2 |
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Molecular Weight |
208.05 g/mol |
IUPAC Name |
4-bromo-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-2-10-6-4(7)3-5(9)8-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
JYOUBXVAKABRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)N1)Br |
Origin of Product |
United States |
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